molecular formula C8H8F2OS B12839353 3-[(Difluoromethyl)sulphanyl]phenyl methyl ether

3-[(Difluoromethyl)sulphanyl]phenyl methyl ether

Cat. No.: B12839353
M. Wt: 190.21 g/mol
InChI Key: AMXLEXQZSXBGJY-UHFFFAOYSA-N
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Description

3-[(Difluoromethyl)sulphanyl]phenyl methyl ether is a chemical compound with the molecular formula C8H8F2OS and a molecular weight of 190.21 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a sulphanyl group, which is further connected to a phenyl ring substituted with a methyl ether group.

Preparation Methods

The synthesis of 3-[(Difluoromethyl)sulphanyl]phenyl methyl ether typically involves the reaction of 3-methoxyphenyl thiol with difluoromethyl halides under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and an appropriate solvent like dimethylformamide or tetrahydrofuran to ensure the desired product yield .

Chemical Reactions Analysis

3-[(Difluoromethyl)sulphanyl]phenyl methyl ether undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulphanyl group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the difluoromethyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[(Difluoromethyl)sulphanyl]phenyl methyl ether has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(Difluoromethyl)sulphanyl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The sulphanyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

3-[(Difluoromethyl)sulphanyl]phenyl methyl ether can be compared with similar compounds such as:

    3-(Methylthio)phenyl methyl ether: This compound has a methylthio group instead of a difluoromethyl group, resulting in different chemical and biological properties.

    3-(Trifluoromethylthio)phenyl methyl ether: The presence of a trifluoromethyl group instead of a difluoromethyl group can lead to variations in reactivity and stability.

    3-(Chloromethylthio)phenyl methyl ether: The chloromethyl group introduces different electronic and steric effects compared to the difluoromethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C8H8F2OS

Molecular Weight

190.21 g/mol

IUPAC Name

1-(difluoromethylsulfanyl)-3-methoxybenzene

InChI

InChI=1S/C8H8F2OS/c1-11-6-3-2-4-7(5-6)12-8(9)10/h2-5,8H,1H3

InChI Key

AMXLEXQZSXBGJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)SC(F)F

Origin of Product

United States

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